8-{3'-methoxy-[1,1'-biphenyl]-4-carbonyl}-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane
Description
This compound features an 8-azabicyclo[3.2.1]octane core substituted with a 3-(1H-1,2,4-triazol-1-yl) group and a 3'-methoxy-[1,1'-biphenyl]-4-carbonyl moiety.
Properties
IUPAC Name |
[4-(3-methoxyphenyl)phenyl]-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-29-22-4-2-3-18(11-22)16-5-7-17(8-6-16)23(28)27-19-9-10-20(27)13-21(12-19)26-15-24-14-25-26/h2-8,11,14-15,19-21H,9-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAENARNYVFIVOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)N3C4CCC3CC(C4)N5C=NC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{3’-methoxy-[1,1’-biphenyl]-4-carbonyl}-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multi-step organic reactions. The synthetic route may include:
Formation of the biphenyl moiety: This can be achieved through a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzene compound.
Introduction of the triazole ring: This step often involves a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Construction of the azabicyclooctane framework: This can be synthesized through a series of cyclization reactions, often involving the use of protecting groups to ensure selectivity.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Continuous flow synthesis: To improve scalability and control over reaction conditions.
Use of catalysts: To enhance reaction rates and selectivity.
Purification techniques: Such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
8-{3’-methoxy-[1,1’-biphenyl]-4-carbonyl}-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane: can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity
Research indicates that derivatives of the 8-azabicyclo[3.2.1]octane scaffold exhibit significant activity as monoamine reuptake inhibitors. These compounds are particularly relevant in the treatment of neuropsychiatric disorders such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD) . The inhibition of serotonin, norepinephrine, and dopamine transporters has been linked to therapeutic effects in mood disorders .
Structure-Activity Relationship (SAR)
The biological activity of these compounds is highly dependent on their structural modifications. Studies suggest that changes in topology and stereochemistry can significantly influence efficacy and selectivity against various monoamine transporters . This knowledge is crucial for the design of new drugs with optimized therapeutic profiles.
Pharmacological Insights
Potential as Mu Opioid Receptor Antagonists
Some studies have indicated that derivatives may act as mu opioid receptor antagonists, offering therapeutic benefits while minimizing side effects associated with traditional opioids . This property could be particularly beneficial in managing pain without the risk of addiction.
Applications in Other Disorders
Beyond mood disorders, the compound has potential applications in treating other conditions such as panic disorders and obsessive-compulsive disorder . Its versatility as a pharmacological agent makes it a candidate for further clinical exploration.
Biological Research
Model Compound for Biological Studies
In biological research, this compound serves as a model for studying the interactions of bicyclic amines with various biological targets. It helps elucidate the behavior of similar structures within biological systems . This aspect is particularly important for understanding drug-receptor interactions and optimizing lead compounds in drug discovery.
Industrial Applications
Synthesis and Material Science
The unique structure of 8-{3'-methoxy-[1,1'-biphenyl]-4-carbonyl}-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane can be utilized in synthetic methodologies to create complex organic molecules . Its properties contribute to the development of advanced materials and polymers in industrial applications.
Case Studies and Research Findings
| Study/Source | Findings | Implications |
|---|---|---|
| Research on Monoamine Transporter Inhibition | Exhibited significant inhibitory activity against serotonin and norepinephrine transporters | Potential use in treating depression and anxiety disorders |
| SAR Analysis | Structural modifications led to varying levels of efficacy | Guides future drug design efforts |
| Mu Opioid Receptor Studies | Suggested antagonistic properties | May provide alternatives to traditional opioid therapies |
Mechanism of Action
The mechanism of action of 8-{3’-methoxy-[1,1’-biphenyl]-4-carbonyl}-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may:
Bind to active sites: Inhibiting enzyme activity or modulating receptor function.
Alter signaling pathways: Affecting cellular processes and responses.
Comparison with Similar Compounds
Core Structure Variations
The 8-azabicyclo[3.2.1]octane framework is shared across multiple compounds (Table 1), but substituent diversity drives functional differences:
Key Observations :
- Triazole vs. Heterocyclic Substitutions : The target compound and BK63156 share a 1,2,4-triazol-1-yl group at position 3, linked to antimicrobial or antifungal activity in other analogues . In contrast, benzimidazole () or iodophenyl () substituents may alter receptor selectivity or pharmacokinetics.
- Biphenyl Carbonyl vs.
- Methoxy Group Influence: The 3'-methoxy group on the biphenyl moiety may enhance metabolic stability compared to non-methoxy analogues (e.g., ’s iodophenyl derivative) .
Biological Activity
The compound 8-{3'-methoxy-[1,1'-biphenyl]-4-carbonyl}-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a complex organic molecule that incorporates both a triazole and a bicyclic structure. Its biological activity is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of novel therapeutics.
Chemical Structure and Properties
The compound features a triazole ring which is known for its diverse biological activities, including antifungal and antibacterial properties. The biphenyl moiety enhances lipophilicity, potentially improving the compound's bioavailability.
Biological Activity Overview
Research indicates that compounds containing triazole rings often exhibit a range of biological activities:
- Antifungal Activity : Triazole derivatives have been extensively studied for their antifungal properties. For instance, certain 1,2,4-triazoles have shown significant efficacy against Candida albicans, with minimum inhibitory concentrations (MIC) as low as 0.0156 μg/mL compared to standard antifungal agents like fluconazole .
- Antibacterial Activity : Some triazole derivatives have demonstrated potent antibacterial effects against various strains including Staphylococcus aureus and Escherichia coli. Specific compounds have shown MIC values ranging from 0.125 to 8 μg/mL against these pathogens .
Study 1: Antifungal Efficacy
A study focused on the antifungal properties of triazole derivatives found that modifications to the triazole ring significantly affected their activity against fungal pathogens. For example, compounds with specific substituents exhibited enhanced activity against Candida species, suggesting that structural variations can be tailored to optimize efficacy .
Study 2: Antibacterial Properties
Another investigation into triazole-tethered compounds revealed broad-spectrum antibacterial activity. A series of synthesized triazoles were tested against several bacterial strains, with some exhibiting MIC values lower than those of established antibiotics like norfloxacin . This highlights the potential of triazole-containing compounds as alternatives in antibiotic therapy.
Data Table: Biological Activity Summary
The biological activity of triazoles is primarily attributed to their ability to inhibit the synthesis of ergosterol, a key component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death . For antibacterial activity, some triazoles may interfere with bacterial DNA synthesis or function by targeting specific enzymes such as DNA gyrase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
